

Vatalanib in 3D Cell Culture and Organoid Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Vatalanib dihydrochloride

Cat. No.: B1683843

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Introduction

Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally available small molecule inhibitor of receptor tyrosine kinases.[1][2] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1] Vatalanib also inhibits other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[1] By blocking these signaling pathways, Vatalanib impedes tumor growth and metastasis.[3]

The transition from traditional 2D cell culture to 3D cell culture and organoid models offers a more physiologically relevant environment for drug screening and mechanistic studies.[4][5] 3D models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo.[6][7] This document provides detailed application notes and protocols for the use of Vatalanib in 3D cell culture and organoid models, based on its known mechanism of action and data from similar anti-angiogenic compounds.

Mechanism of Action

Vatalanib exerts its anti-angiogenic effects by binding to the ATP-binding site of VEGFRs, thereby inhibiting their autophosphorylation and downstream signaling cascades. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing the

formation of new blood vessels that tumors rely on for growth and dissemination.[3][8] A study has also indicated that Vatalanib can induce apoptosis in certain cancer cells.[9]

Data Presentation

Vatalanib In Vitro Kinase Inhibitory Activity

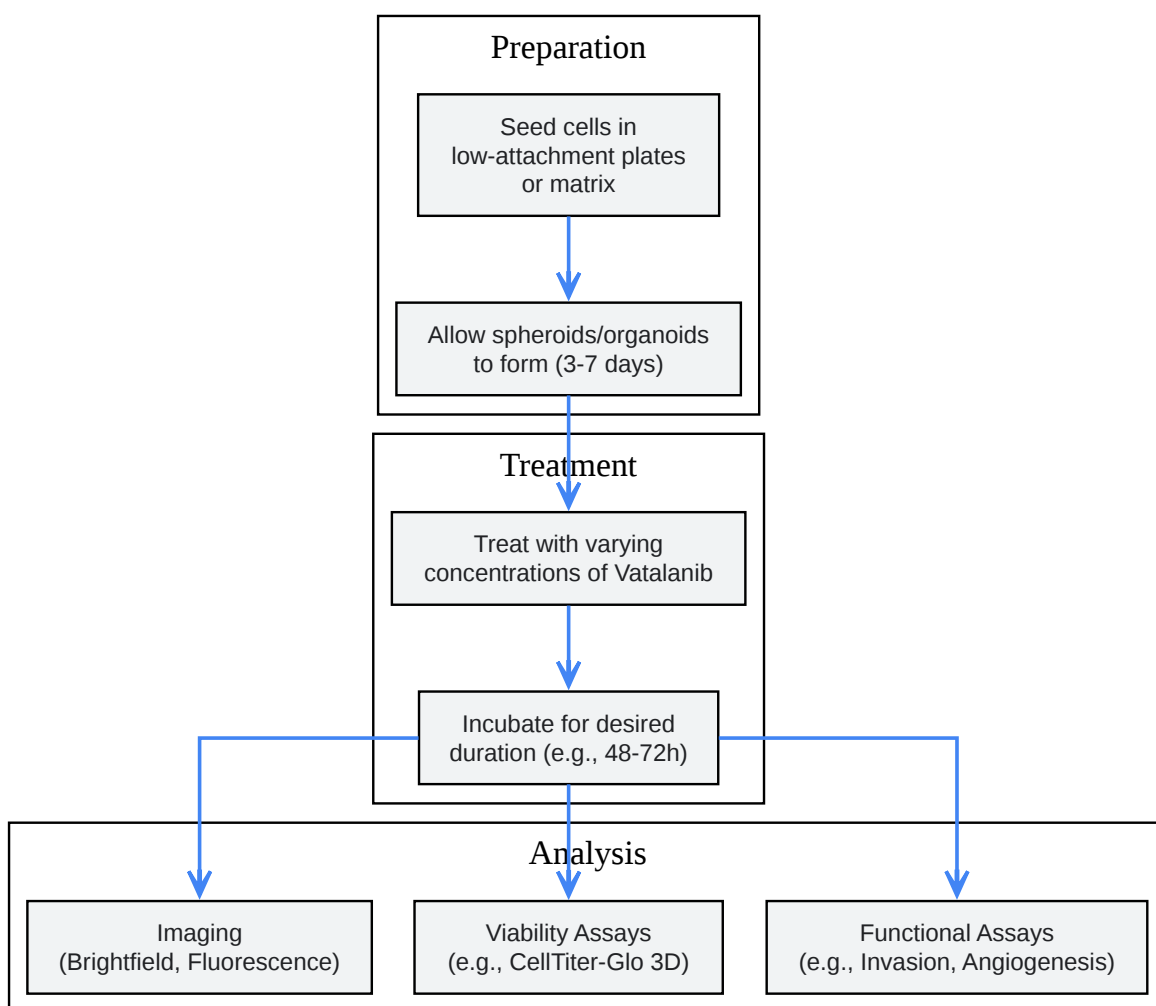
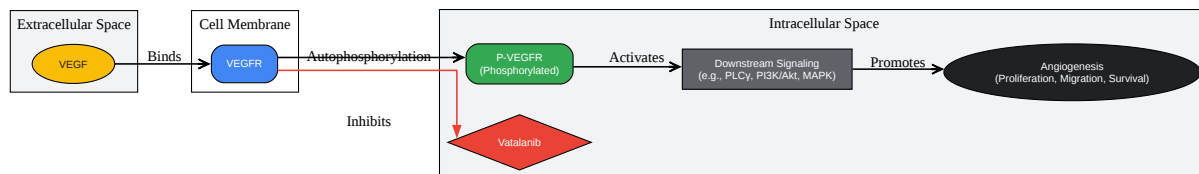
Target	IC50 (nM)	Reference
VEGFR-1 (Flt-1)	77	[3]
VEGFR-2 (KDR/Flk-1)	37	[3]
VEGFR-3 (Flt-4)	640	[3]
PDGFR β	580	[3]
c-Kit	730	[3]

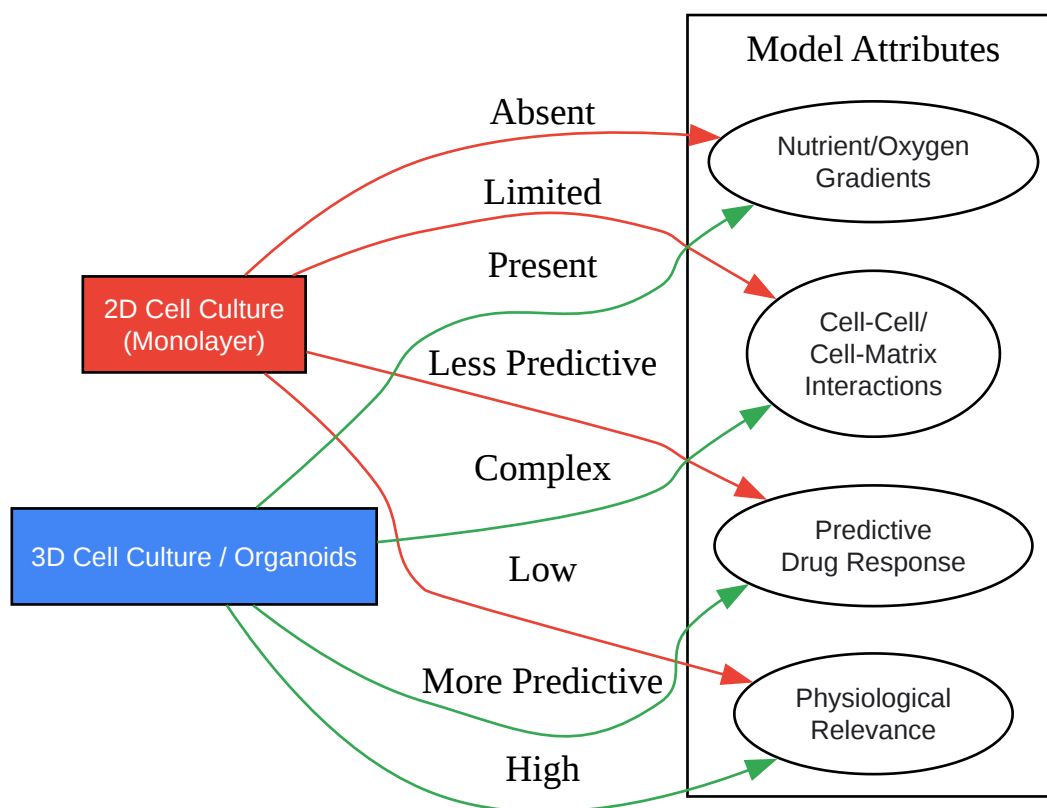
Representative Data of Anti-Angiogenic VEGFR Inhibitors in 3D Models

The following data is derived from studies on other VEGFR inhibitors (e.g., Sorafenib) in 3D models and is intended to provide an expected range of outcomes for Vatalanib.

3D Model System	Drug Concentration	Endpoint	Result	Reference
Vascularized Tumor Organoids	100 nM	Branching Points	Significant Reduction	[10]
Vascularized Tumor Organoids	100 nM	Total Vessel Length	Significant Reduction	[10]
Hepatocellular Carcinoma Spheroids	15 μ M	Spheroid Compaction	Marked Reduction	[11] [12]
Hepatocellular Carcinoma Spheroids	15 μ M	Cell Migration	Marked Reduction	[11] [12]

Mandatory Visualizations





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